Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound features a boron atom within a dioxaborolane ring, which is linked to a benzoate moiety that is substituted with a chlorine atom. The presence of the dioxaborolane structure makes this compound particularly valuable in organic synthesis, especially in cross-coupling reactions used to form carbon-carbon bonds.
The compound is classified under the CAS number 195062-62-5 and is recognized for its utility in various chemical reactions and applications in scientific research. It is often used as an intermediate in the synthesis of complex organic molecules and has applications in medicinal chemistry and material science .
The synthesis of ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves several key steps:
These methods can be optimized for industrial production by adjusting reaction conditions such as temperature and pressure to improve yield and efficiency.
Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate participates in various chemical reactions:
These reactions highlight its versatility as an intermediate in synthesizing more complex organic structures .
The mechanism of action for the utilization of ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily revolves around its role in cross-coupling reactions:
This sequence underscores its importance in synthetic organic chemistry.
Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibits several notable physical and chemical properties:
These properties are significant for handling and application in laboratory settings .
Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate finds diverse applications in scientific research:
These applications demonstrate its significance across various fields of chemistry .
Palladium-catalyzed borylation represents the cornerstone methodology for installing the pinacol boronic ester functionality (–Bpin) onto the aromatic core of ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. This transformation typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source and operates under mild conditions (50–80°C), enabling exceptional functional group tolerance. The chloro substituent and ethyl ester group remain intact during this selective transformation due to the orthogonal reactivity of aryl halides versus aryl chlorides under Pd catalysis. Catalyst selection critically influences efficiency: Pd(dppf)Cl₂ demonstrates superior performance for electron-deficient arenes, while PdCl₂ with bisphosphine ligands (e.g., SPhos) excels in aqueous micellar conditions, achieving yields >85% for heteroaromatic derivatives [4] [8].
Ligand design is paramount for suppressing undesired protodeborylation and homocoupling. Bulky, electron-rich phosphines (e.g., SPhos, XPhos) facilitate oxidative addition and stabilize the Pd(II) intermediate prior to transmetalation with diboron. Recent innovations utilize lipophilic bases like potassium 2-ethylhexanoate instead of traditional acetates, minimizing inhibitory anion effects and permitting reactions at 35°C with catalyst loadings as low as 0.5 mol% [8]. Alternative nickel-catalyzed systems offer cost advantages for activated aryl bromides but struggle with the steric hindrance inherent to ortho-disubstituted intermediates.
Table 1: Palladium-Catalyzed Borylation Systems for Aryl Halide Substrates
Catalyst System | Ligand | Base/Solvent | Temp (°C) | Yield Range (%) | Key Advantages |
---|---|---|---|---|---|
Pd(dppf)Cl₂ | None | Et₃N / Dioxane | 80 | 70-92 | Broad functional group tolerance |
Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ / H₂O (micellar) | 60 | 75-90 | Aqueous conditions, recyclability |
PdCl₂ | Bis(2-di-t-butylphosphinophenyl)ether | KOAc / Toluene | 120 | 65-88* | Effective for electron-rich aryl chlorides |
Pd(dba)₂ / XPhos | XPhos | K⁺ 2-ethylhexanoate / THF | 35 | 82-95 | Low-temperature operation |
Requires elevated temperatures for challenging substrates [4] [8].
The synthesis of the target compound relies critically on sequential halogenation and borylation steps to achieve precise regiocontrol. Initial electrophilic chlorination of ethyl 4-aminobenzoate derivatives faces significant challenges: the electron-donating amino group directs electrophiles primarily to ortho/para positions, often yielding mixtures when direct chlorination is attempted. To circumvent this, a directed ortho-borylation/halodeboronation strategy offers superior regioselectivity [9].
This methodology exploits boron’s unique reactivity to override inherent electronic biases:
Ethyl 4-chlorobenzoate serves as a pivotal precursor in this route. Its chloro group is moderately ortho-directing, facilitating directed ortho-lithiation followed by quenching with triisopropyl borate and pinacol transesterification to install the boronic ester. This sequence avoids the need for expensive transition metals in the borylation step, though it requires cryogenic conditions (–78°C) for lithiation [10].
Table 2: Comparison of Halogenation Strategies for Ortho-Functionalization
Strategy | Reagents/Conditions | Regioselectivity | Yield (%) | Limitations |
---|---|---|---|---|
Electrophilic Aromatic Substitution | Cl₂, FeCl₃ / DCM | Mixtures (ortho/para) | 40-60 | Poor selectivity for meta-substituted rings |
Directed ortho-Borylation/Halodeboronation | BBr₃, then Selectfluor/KI / CH₃CN/H₂O | High ortho-selectivity | 70-93 | Requires protecting group manipulation |
Directed ortho-Lithiation-Borylation | s-BuLi, B(OiPr)₃, then pinacol / THF, –78°C | Ortho to directing group | 65-85 | Cryogenic temperatures, sensitivity |
The ethyl ester moiety in the target compound is typically introduced early in the synthetic sequence via esterification of commercially available 4-chloro-3-bromobenzoic acid or 4-chlorobenzoic acid derivatives. Optimization focuses on maximizing conversion while minimizing side products (e.g., diesters, decarboxylation products). Heterogeneous acid catalysts, particularly Amberlyst-15, demonstrate superior performance over homogeneous analogs (e.g., H₂SO₄) due to ease of separation, recyclability (>5 cycles with <10% activity loss), and reduced corrosion. Response Surface Methodology (RSM) modeling reveals critical interactions between parameters: optimal conversion (>95%) occurs at 70°C with a 1:1.5 acid:alcohol molar ratio and 10 wt% catalyst loading [2].
Microwave-assisted esterification significantly reduces reaction times (from hours to minutes) while maintaining yields >90%. This technique leverages rapid, uniform heating of polar substrates, suppressing thermal degradation pathways. Solvent-free conditions further enhance atom economy and simplify purification. For sensitive substrates prone to dehydration, DCC/DMAP-mediated Steglich esterification provides a mild alternative (0°C to 25°C), albeit with higher reagent costs and the need to remove stoichiometric dicyclohexylurea byproduct [2].
Table 3: Optimization Parameters for Benzoic Acid Esterification
Method | Catalyst | Optimal Conditions | Time | Yield (%) | E-factor* |
---|---|---|---|---|---|
Conventional Heating | Amberlyst-15 | EtOH (1:1.5), 10 wt% cat., 70°C | 4 h | 95 | 0.8 |
Microwave-Assisted | Amberlyst-15 | EtOH (1:2), 8 wt% cat., 100W, 100°C | 20 min | 92 | 0.7 |
Steglich Esterification | DCC/DMAP | CH₂Cl₂, 0°C → rt, 24 h | 24 h | 88 | 5.2 |
Environmental Factor (mass waste/mass product) [2].
Translating laboratory synthesis of ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate to industrial production demands process intensification (PI) to overcome economic and engineering constraints. PI aims to dramatically reduce equipment size, energy consumption, and waste generation while boosting throughput and selectivity. Three key technologies are relevant:
Industrial deployment must address scale-up economics. Traditional cost scaling (C ∝ Vⁿ, n≈0.6–0.75) favors large batch reactors, but PI technologies shift this paradigm: microreactors achieve equivalent volumetric productivity via numbering-up, while RPBs and DWCs offer inherent size reduction. Centralized facilities leverage shared utilities (steam, waste treatment), but modular PI units enable distributed manufacturing closer to point-of-use, reducing logistics costs for high-value intermediates [3].
Table 4: Process Intensification Technologies for Key Synthesis Steps
Synthetic Step | PI Technology | Key Performance Gains | Industrial Challenges |
---|---|---|---|
Esterification | Microwave + Amberlyst-15 | 90% energy reduction, 10x faster kinetics | Dielectric heating uniformity at scale |
Borylation | Continuous Microreactor | 99% selectivity, 5x productivity increase | Catalyst clogging, particle management |
Purification | Dividing Wall Column | 35% energy savings, 20% reduced CAPEX | Control system complexity |
Solvent Exchange | Rotating Packed Bed | 100x faster mass transfer, 80% smaller footprint | Seal reliability at high g-forces |
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